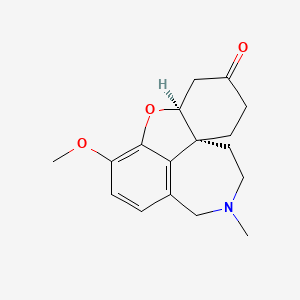![molecular formula C15H13N3O3 B1639116 3-(4-metoxibencil)pirido[3,2-d]pirimidina-2,4(1H,3H)-diona CAS No. 27507-08-0](/img/structure/B1639116.png)
3-(4-metoxibencil)pirido[3,2-d]pirimidina-2,4(1H,3H)-diona
Descripción general
Descripción
“3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These compounds contain the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position . This compound has been explored as an antagonist of the human chemokine receptor CXCR2 .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines has been reported in various studies. For instance, an expeditious synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation . The detailed syntheses and spectroscopic data of the synthesized compounds are reported .
Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines have been explored in various studies . For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines have been explored in various studies . For instance, the screening of a small library of diverse chemical structures resulted in the identification of 2-thioxodihydropyrido[2,3-d]pyrimidine 10a as having broad-spectrum antibacterial activity (MIC 0.49–3.9 μg mL−1), and reasonable antifungal activity (MIC 31.25 μg mL−1) .
Aplicaciones Científicas De Investigación
Inhibición de CDK2 para el tratamiento del cáncer
CDK2 (cinasa dependiente de ciclina 2) es un objetivo atractivo para la terapia contra el cáncer debido a su papel en la regulación del ciclo celular. Los investigadores han diseñado un nuevo conjunto de moléculas pequeñas que presentan los andamios privilegiados de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina. Estos compuestos se sintetizaron como nuevos inhibidores de CDK2 . Los hallazgos clave incluyen:
Propiedades neurotrópicas
En un estudio separado, se investigó la actividad neurotrópica de los derivados relacionados de pirano[4’,3’:4,5]pirimidina. Se encontró que estos compuestos previenen los tics clónicos y las convulsiones inducidas por metrazol en animales, lo que sugiere posibles efectos neuroprotectores .
Tetrazol[1,5-a]pirido[2,3-e]pirimidinas
Los investigadores han desarrollado un método sencillo para sintetizar 5-sustituidos tetrazol[1,5-a]pirido[2,3-e]pirimidinas a partir de 2,4-diazidopirido[3,2-d]pirimidina. Estos compuestos pueden tener aplicaciones más allá de la inhibición de CDK2 .
Mecanismo De Acción
Target of Action
The primary target of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the prevention of cell proliferation, thereby exerting its anti-cancer effects .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, leading to cell cycle arrest . This interruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties can influence the bioavailability of the compound, which is crucial for its effectiveness as a drug .
Result of Action
The result of the action of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is the significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it induces apoptosis within HCT cells .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition disrupts the folate metabolism pathway, leading to antiproliferative effects on rapidly dividing cells. Additionally, 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione interacts with tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation .
Cellular Effects
The effects of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione influences cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione inhibits tyrosine kinases by competing with ATP for binding to the kinase domain, thereby blocking phosphorylation events necessary for signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated sustained antiproliferative effects on cancer cells, with no significant development of resistance
Dosage Effects in Animal Models
The effects of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways, primarily through its interaction with DHFR and tyrosine kinases . The inhibition of DHFR disrupts the folate metabolism pathway, leading to decreased synthesis of nucleotides and amino acids . Additionally, the compound’s interaction with tyrosine kinases affects various signaling pathways, influencing cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is essential for its effective inhibition of DHFR and tyrosine kinases, leading to its observed biochemical and cellular effects.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-11-6-4-10(5-7-11)9-18-14(19)13-12(17-15(18)20)3-2-8-16-13/h2-8H,9H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOFLDIVZRQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162772 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27507-08-0 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27507-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


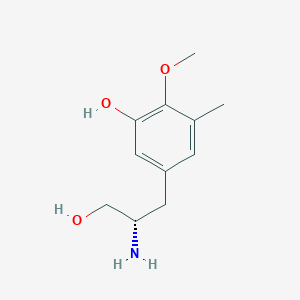




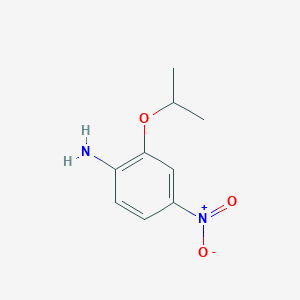
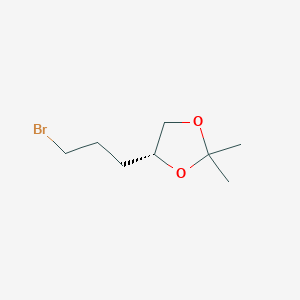
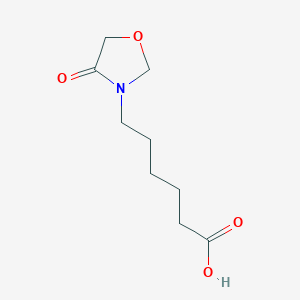


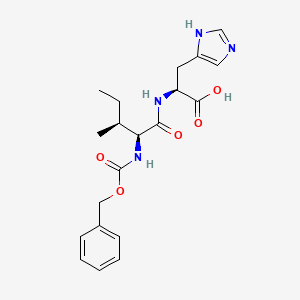
![2-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B1639086.png)

